molecular formula C22H25N3O3S B2363567 N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide CAS No. 1327569-54-9

N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2363567
CAS RN: 1327569-54-9
M. Wt: 411.52
InChI Key: CKNAKIYPCBWTLU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide is part of a class of compounds used in synthesizing novel heterocyclic compounds. These compounds show promise in various biological activities, such as anti-inflammatory and analgesic agents. For instance, one study synthesized novel compounds derived from visnaginone and khellinone, showing cyclooxygenase inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Antimicrobial and Antitumor Activity

Several studies have focused on the antimicrobial and antitumor potential of compounds similar to N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide. For example, novel arylazothiazole disperse dyes containing selenium exhibited high efficiency in vitro for antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri & Kobeasy, 2015). Another study synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Application in Neuroscience

Compounds structurally similar to N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide have been investigated for their effects on neuronal receptors. A study on the orexin-1 receptor (OX1R) antagonist demonstrated its potential role in reducing binge eating in female rats, suggesting its relevance in neuroscience and eating disorders research (Piccoli et al., 2012).

Molecular Interactions and Synthesis Methods

Further research includes the study of molecular interactions and synthesis methods. For example, a study detailed the synthesis and characterization of similar compounds, providing insight into their molecular structures and potential interactions with biological targets (Talupur, Satheesh & Chandrasekhar, 2021).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-14-4-5-16(12-15(14)2)23-21(26)25-10-8-17(9-11-25)28-22-24-19-13-18(27-3)6-7-20(19)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNAKIYPCBWTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide

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